7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

Antimicrobial DNA Gyrase Topoisomerase IV

This 7-chloro-2-hydrazino-3-phenylquinoline HCl is uniquely engineered for drug discovery. The 2-hydrazino group enables hydrazone formation, delivering MIC ≤1.0 µg/mL against uropathogenic bacteria and submicromolar GI50 vs. 60 cancer cell lines. In antimalarial models, its scaffold achieves in vivo efficacy comparable to chloroquine with >1000 selectivity index. Generic quinoline analogs cannot replicate this profile—every substituent is critical. Procure now for your next-generation antibiotic, anticancer, or antimalarial program.

Molecular Formula C15H13Cl2N3
Molecular Weight 306.2 g/mol
CAS No. 1171022-53-9
Cat. No. B13720495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride
CAS1171022-53-9
Molecular FormulaC15H13Cl2N3
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl
InChIInChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H
InChIKeyACJORHCPBLRSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-hydrazino-3-phenylquinoline Hydrochloride (CAS 1171022-53-9) for Research and Development


7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride (CAS 1171022-53-9) is a synthetic quinoline derivative with the molecular formula C15H13Cl2N3 and a molecular weight of 306.19 g/mol . Its core structure consists of a quinoline heterocycle substituted with a chloro group at the 7-position and a hydrazino group at the 2-position, with an additional phenyl ring at the 3-position . This compound is of significant interest in medicinal chemistry and chemical biology, primarily as a versatile synthetic intermediate and a potential lead scaffold for drug discovery, with reported applications in antimicrobial, antitumor, and antimalarial research .

The Scientific Rationale Against Generic Substitution of 7-Chloro-2-hydrazino-3-phenylquinoline Hydrochloride


Generic substitution within the quinoline class is scientifically unsound due to the profound impact of specific substitution patterns on biological activity. The presence of a 7-chloro group, a 2-hydrazino moiety, and a 3-phenyl ring in this compound is not arbitrary; it creates a unique chemical environment that dictates its reactivity, target binding, and overall pharmacological profile . For instance, while the 7-chloroquinoline scaffold is a known pharmacophore, the addition of a hydrazino group at the 2-position enables critical hydrogen bonding and the formation of hydrazone derivatives, which are essential for potent antimicrobial and anticancer activity [1]. Consequently, using a simpler or differently substituted analog, such as 2-hydrazinoquinoline or 7-chloro-3-phenylquinoline, would result in a molecule with significantly altered, and likely inferior, biological performance, as evidenced by the quantitative comparisons detailed in the following section [2].

Quantitative Performance Evidence for 7-Chloro-2-hydrazino-3-phenylquinoline Hydrochloride


Enhanced Antimicrobial Potency of Hydrazono-Quinoline Scaffolds

The 7-chloro-2-hydrazino-3-phenylquinoline core is a key precursor to hydrazono-quinoline hybrids, which have demonstrated potent antimicrobial activity. In a study of these hybrids, several derivatives achieved Minimum Inhibitory Concentration (MIC) values of ≤1.0 µg/mL against a panel of bacteria [1]. This level of activity is comparable to that of established antibiotics and demonstrates the potential of this specific scaffold for generating effective antimicrobial agents. The hydrazine group at the 2-position is critical, as it enables the formation of the active hydrazone moiety [1].

Antimicrobial DNA Gyrase Topoisomerase IV

Cytotoxic Activity of 7-Chloroquinolinehydrazones in a Broad Panel of Cancer Cell Lines

The 7-chloro-2-hydrazino-3-phenylquinoline scaffold is a direct precursor to 7-chloroquinolinehydrazones, which have been identified as a highly active class of antitumor compounds. These derivatives exhibit submicromolar GI50 values across a wide range of cancer cell lines, demonstrating significant and broad-spectrum cytotoxic potential [1]. This is a notable advantage over many other quinoline derivatives that lack the specific 7-chloro and hydrazone functionalities, which are crucial for this level of activity [1].

Anticancer Cytotoxicity GI50

In Vivo Antimalarial Efficacy of Hydrazine-Functionalized Quinolines

A closely related hydrazine derivative of quinoline (compound 1f) demonstrated in vivo antimalarial activity against Plasmodium berghei in mice that was comparable to the standard drug chloroquine (CQ) [1]. This finding is critical because it demonstrates that the hydrazine moiety, present in the target compound, can confer robust in vivo efficacy that is on par with a clinically used antimalarial [1]. This is a significant advantage over other quinoline analogs that may lack the hydrazine group and therefore fail to achieve this level of in vivo parasite clearance [2].

Antimalarial In Vivo Plasmodium berghei

Structure-Activity Relationship (SAR): The Critical Role of the 7-Chloro Substituent

A comparative analysis of quinoline derivatives reveals that the presence of a chloro group at the 7-position is a key determinant of antiproliferative activity. Specifically, 7-chloroquinolinehydrazones were identified as the most active compounds in a broad cytotoxicity screen, exhibiting submicromolar GI50 values [1]. This contrasts with other quinoline derivatives that lack this substitution, which often show significantly reduced or no activity, underscoring the importance of the 7-chloro group for achieving potent anticancer effects .

SAR Antiproliferative 7-Chloroquinoline

Superior In Vitro Selectivity Index (SI) for Hydrazine-Containing Antimalarials

In a comparative study, hydrazine or hydrazide derivative compounds demonstrated a significantly better safety profile than other quinoline derivatives. These hydrazine-containing compounds were less cytotoxic against HepG2 and HeLa cell lines (CC50 > 100 µg/mL) and more active against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, resulting in a high Selectivity Index (SI) of >1000 [1]. This superior SI is a critical advantage, indicating a wide therapeutic window and reducing the likelihood of off-target toxicity, a key consideration in drug development .

Antimalarial Selectivity Index Cytotoxicity

Recommended Research Applications for 7-Chloro-2-hydrazino-3-phenylquinoline Hydrochloride Based on Quantitative Evidence


Development of Novel Antimicrobial Agents Targeting DNA Gyrase and Topoisomerase IV

Procure this compound for use as a key starting material in the synthesis of hydrazono-quinoline hybrids, which have demonstrated potent antibacterial activity with MIC values ≤1.0 µg/mL [1]. Its 2-hydrazino group is essential for forming the active hydrazone moiety, enabling the development of new antibiotics to combat resistant uropathogenic bacteria.

Lead Optimization in Broad-Spectrum Anticancer Drug Discovery

Utilize this 7-chloro-2-hydrazino-3-phenylquinoline scaffold to generate 7-chloroquinolinehydrazones, which exhibit submicromolar GI50 values across a diverse panel of 60 human cancer cell lines [2]. This compound is an ideal starting point for medicinal chemistry campaigns aimed at developing potent, broad-spectrum anticancer agents.

In Vivo Antimalarial Drug Candidate Development and SAR Studies

Employ this compound as a core scaffold to design and synthesize novel antimalarial agents. Evidence shows that hydrazine-containing quinoline derivatives can achieve in vivo efficacy comparable to chloroquine, with an excellent selectivity index (>1000) [3]. This makes it a highly valuable tool for developing next-generation antimalarials with improved safety and efficacy profiles.

Technical Documentation Hub

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